5-amino-N-methylpyridine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,8H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJHRTZAESSBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 5 Amino N Methylpyridine 2 Carboxamide
Exploration of Classical and Modern Synthetic Routes for Pyridine-2-carboxamide Derivatives
The synthesis of pyridine-2-carboxamide derivatives, including 5-amino-N-methylpyridine-2-carboxamide, is a cornerstone of medicinal and organic chemistry. guidechem.com The strategic construction of these molecules relies on a combination of classical and modern techniques tailored to form the essential amide bond and functionalize the pyridine (B92270) core.
Amidation Strategies for the Carboxamide Moiety Formation
The formation of the N-methylcarboxamide group at the C2 position of the pyridine ring is a critical step. This transformation is typically achieved through the amidation of a corresponding pyridine-2-carboxylic acid precursor.
A direct and common method involves the reaction of 5-aminopyridine-2-carboxylic acid with methylamine (B109427). chemicalbook.com This coupling is facilitated by peptide coupling agents. For instance, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as N,N-dimethylformamide (DMF) provides a reliable route to the desired product. chemicalbook.com The reaction proceeds at room temperature, with the coupling agent activating the carboxylic acid to facilitate nucleophilic attack by methylamine. chemicalbook.com Other carbodiimide-based coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also employed for similar transformations.
Modern electrochemical approaches offer an alternative, oxidant-free method for synthesizing pyridine carboxamides. rsc.org This technique can generate pyridine acyl radicals from pyridine carbohydrazides, which then react with various amines, including ammonia (B1221849) and secondary amines, to form the amide bond under mild, aqueous conditions. rsc.org While direct application to this compound is specific, the principle represents a green chemistry approach applicable to the broader class of pyridine-2-carboxamides. rsc.orgrsc.org
| Precursor | Reagents | Key Conditions | Product | Reference |
|---|---|---|---|---|
| 5-Aminopyridine-2-carboxylic Acid | Methylamine, HATU, Triethylamine | DMF, 20°C, 16 h | This compound | chemicalbook.com |
| Pyridine-2-carboxylic Acid Derivatives | Amine, EDC | DMF | Substituted Pyridine-2-carboxamide | |
| Pyridine Carbohydrazides | Amine, KI (mediator) | Electrochemical cell, aqueous medium | Pyridine Carboxamide | rsc.org |
| 2,6-Pyridinedicarboyl dichloride | L-alanine methyl ester, Triethylamine | Dichloromethane, -10°C to room temp. | N²,N⁶-Bis(1-methoxy-oxopropan-2-yl)pyridine-2,6-dicarboxamide | nih.gov |
Amination and Functionalization at the Pyridine Ring
Therefore, indirect methods are overwhelmingly preferred. A common strategy involves the synthesis of a pyridine ring already bearing a group at the C5 position that can be converted to an amine. The most prevalent approach is to start with a nitro-substituted pyridine, such as 5-nitropyridine-2-carboxylic acid or its ester. The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group in a later step using various reducing agents (e.g., H₂, Pd/C; SnCl₂; Fe/HCl). This nitration-reduction sequence is a classic and robust method for introducing an amino group at a specific position on the pyridine ring. google.com
Another advanced strategy involves the functionalization of pyridine N-oxides. Reacting a pyridine N-oxide with Grignard reagents can lead to the formation of 2-substituted pyridines. nih.govrsc.org While this method primarily targets the C2 position, it is part of a broader class of reactions that use the N-oxide to activate the pyridine ring for further functionalization, which can be adapted for polysubstituted derivatives. rsc.org
Precursor Synthesis and Intermediate Isolation Methodologies
The synthesis of this compound logically relies on the availability of key precursors and the isolation of stable intermediates. Based on the strategies outlined above, a common and logical precursor is 5-aminopyridine-2-carboxylic acid. chemicalbook.comsigmaaldrich.com This intermediate already contains the required amino group at C5 and the carboxylic acid at C2, simplifying the final step to a single amidation reaction. chemicalbook.com
Alternatively, syntheses may proceed through 5-nitropyridine-2-carboxylic acid or its derivatives. google.com The synthesis of this nitro-intermediate can start from simpler pyridine compounds. For example, a patent describes a process starting with 2-chlor-3-nitropyridine, which undergoes a series of transformations to build the carboxaldehyde at the C2 position, which is then oxidized to a carboxylic acid. google.com The isolation of these intermediates, such as the nitro-substituted carboxylic acid, is crucial for purification and characterization before proceeding to the next chemical step, such as reduction of the nitro group or amidation of the carboxyl group. Protecting groups may be employed during these sequences to prevent unwanted side reactions with other functional groups in the molecule. wikipedia.org
Process Optimization and Scale-Up Research for Pyridine-2-carboxamide Analogues
Moving from laboratory-scale synthesis to larger-scale production necessitates research into process optimization, focusing on yield, efficiency, and selectivity.
Efficiency and Yield Enhancement Studies in Academic Synthesis
Significant academic effort has been directed toward improving the efficiency and yield of pyridine derivative syntheses. For pyridine-2-carboxamide analogues, studies often focus on catalyst selection and reaction conditions. For example, the use of Grignard reagents with pyridine N-oxides has been shown to produce 2-substituted pyridines in good to high yields. nih.govrsc.org The choice of subsequent reagents, such as acetic anhydride (B1165640) versus DMF, can determine whether a 2-substituted pyridine or a 2-substituted pyridine N-oxide is formed, the latter being an intermediate for further substitution. nih.gov
Stereoselective and Regioselective Synthesis Investigations
While this compound itself is achiral, the principles of stereoselective and regioselective synthesis are paramount in the synthesis of its analogues and in controlling the precise placement of its functional groups.
Regioselectivity is the critical factor in ensuring the correct 5-amino, 2-carboxamide (B11827560) substitution pattern. Many synthetic methods for substituted pyridines can produce mixtures of isomers. rsc.org Consequently, highly regioselective methods are of great interest.
Grignard Reagents and N-Oxides : The addition of Grignard reagents to pyridine N-oxides has been reported to be a completely regioselective method for forming 2-substituted pyridines, avoiding the formation of other isomers and the need for transition-metal catalysts. rsc.org
Pyridyne Intermediates : The use of transient 3,4-pyridyne intermediates offers a powerful, regiocontrolled route to substituted pyridines that can be otherwise difficult to access. nih.gov The regioselectivity of nucleophilic attack on the pyridyne is governed by the "aryne distortion model," where existing substituents on the ring influence the geometry of the highly reactive triple bond, directing incoming nucleophiles to a specific carbon. nih.gov
Directed Ortho Metalation (DoM) : This strategy uses a directing group on the pyridine ring to guide a metalating agent (like a strong lithium base) to an adjacent position, allowing for regioselective functionalization. While not directly applicable to the C5 position from a C2 substituent, it is a key tool in the regioselective synthesis of polysubstituted pyridines.
These advanced methods provide the control necessary to construct complex pyridine derivatives with high precision, which is essential for creating specific analogues for research and development.
| Methodology | Key Principle | Outcome | Reference |
|---|---|---|---|
| Grignard Reagent Addition to Pyridine N-Oxides | Nucleophilic addition to the activated N-oxide ring. | Completely regioselective formation of 2-substituted pyridines. | rsc.org |
| Reactions of 3,4-Pyridynes | Use of halide or sulfamate (B1201201) directing groups to control nucleophilic addition via the aryne distortion model. | Highly controlled access to di- and tri-substituted pyridines. | nih.gov |
| Heck-Type Arylation of 1,2-Dihydropyridines | Carbopalladation enables site- and regioselective syn-addition of aryl halides. | Access to 2,3-disubstituted dihydropyridines from simple pyridine precursors. | technion.ac.il |
Green Chemistry Approaches and Sustainable Synthetic Protocols
In recent years, the principles of green chemistry have been increasingly integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of this compound and its derivatives, several sustainable protocols can be envisioned, moving away from traditional methods that may involve hazardous reagents and generate significant waste.
One promising green approach is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. The synthesis of pyridine derivatives through multicomponent reactions under microwave conditions has been shown to be an efficient and environmentally benign method. chemicalbook.comnih.gov For instance, the amidation of 5-aminopyridine-2-carboxylic acid with methylamine could potentially be expedited using microwave heating, reducing the need for prolonged reaction times and potentially minimizing solvent usage.
Flow chemistry represents another powerful tool for sustainable synthesis. researchgate.netmdpi.com Continuous-flow reactors offer enhanced control over reaction parameters such as temperature and mixing, leading to improved safety, scalability, and product consistency. The synthesis of carboxamides, including pyrazine-2-carboxamide, has been successfully demonstrated in flow, suggesting that the synthesis of this compound could be adapted to a continuous process. mdpi.combeilstein-journals.org This would be particularly advantageous for large-scale production, as it can minimize waste and improve process safety.
Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net Lipases, for example, have been used for the synthesis of amides under mild conditions. An immobilized lipase (B570770) could potentially be used to catalyze the amidation of a 5-aminopyridine-2-carboxylic acid ester with methylamine in a continuous-flow system, offering a highly sustainable and efficient synthetic route. researchgate.net
| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. |
| Flow Chemistry | Enhanced safety, scalability, process control, and reduced waste. researchgate.netmdpi.combeilstein-journals.org |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradable catalysts. researchgate.net |
Derivatization Strategies for Expanding Chemical Space and Research Probes
The strategic derivatization of this compound is crucial for developing analogues with tailored properties for various research applications. Modifications can be targeted at the pyridine ring, the 5-amino group, and the N-methylamino group.
Introduction of Diverse Substituents on the Pyridine Ring
The pyridine ring of this compound offers several positions for the introduction of new functional groups, which can significantly impact the molecule's biological activity and physicochemical properties.
Direct Halogenation is a common strategy to introduce handles for further functionalization, such as cross-coupling reactions. The halogenation of aminopyridines can be achieved using various reagents. For instance, bromination of 2-aminopyridines can yield 5-bromo derivatives. mdpi.com The introduction of a halogen at the 3 or 4-position of the this compound core would create a valuable intermediate for the synthesis of a wide array of analogues through reactions like the Suzuki or Buchwald-Hartwig couplings.
C-H Functionalization has emerged as a powerful, atom-economical method for derivatizing heterocyclic compounds. While challenging, direct C-H functionalization of the pyridine ring would bypass the need for pre-functionalized starting materials. Research on related thieno[2,3-b]pyridine-2-carboxamides has shown that derivatization at various positions is possible, suggesting that similar strategies could be applied to this compound. acs.org
| Derivatization Strategy | Target Position | Potential Subsequent Reactions |
| Direct Halogenation | 3- or 4-position | Suzuki, Buchwald-Hartwig, Sonogashira cross-coupling |
| C-H Functionalization | Various | Arylation, alkylation, etc. |
Modifications of the Amino and Methylamino Groups
The amino and methylamino groups of this compound are key sites for modification to modulate properties such as solubility, lipophilicity, and target engagement.
Modification of the N-Methylamino Group: The N-methylamino group can also be a target for derivatization. While direct modification might be challenging, alternative synthetic strategies can be employed. For instance, starting from 5-aminopyridine-2-carboxylic acid, amidation with different primary or secondary amines can lead to a diverse set of analogues with varying substituents on the carboxamide nitrogen. chemicalbook.com The use of N-methyl amino acids in peptide synthesis highlights the importance of this modification for modulating biological activity. mdpi.com
| Functional Group | Modification | Purpose |
| 5-Amino Group | Acylation | Introduce new amide functionalities, alter polarity. |
| 5-Amino Group | Alkylation | Introduce alkyl/arylalkyl groups, modulate lipophilicity. nih.gov |
| N-Methylamino Group | Variation of the amine | Explore structure-activity relationships by introducing diverse substituents. chemicalbook.com |
Exploration of Analogues with Enhanced Research Utility
The development of analogues of this compound with specific functionalities is essential for their use as research probes to investigate biological processes.
Enzyme Inhibitors: Pyridine carboxamide derivatives have been explored as inhibitors for various enzymes. For instance, derivatives have been synthesized and evaluated as urease inhibitors and cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov By strategically modifying the core structure of this compound, it is possible to design potent and selective inhibitors for specific enzyme targets. The synthesis of C-3-substituted derivatives of pyridine-2,4-dicarboxylic acid has yielded potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), a potential target for cancer therapy. nih.gov
Biotinylated and Fluorescently Labeled Analogues: To facilitate studies such as target identification and cellular localization, analogues bearing reporter tags like biotin (B1667282) or fluorescent dyes are invaluable. Biotin can be incorporated to enable affinity-based purification of target proteins. The synthesis of biotin analogues with reversible binding to streptavidin has been reported, offering a template for designing biotinylated probes. nih.gov Similarly, the introduction of a fluorophore would allow for visualization of the molecule's distribution in cells or tissues.
Radiolabeled Analogues: For in vivo imaging techniques like Positron Emission Tomography (PET), radiolabeled analogues are required. The synthesis of radiolabeled compounds often involves the introduction of a radionuclide, such as fluorine-18, in the final steps of the synthesis. The development of 18F-labeled amino acid-based tracers for brain tumor imaging demonstrates the feasibility of creating such probes from amino-functionalized scaffolds.
| Type of Research Probe | Modification | Application |
| Enzyme Inhibitors | Strategic structural modifications | Target validation, mechanistic studies. nih.govnih.govnih.gov |
| Biotinylated Analogues | Incorporation of a biotin moiety | Affinity purification, target identification. nih.gov |
| Fluorescently Labeled Analogues | Attachment of a fluorophore | Cellular imaging, localization studies. |
| Radiolabeled Analogues | Introduction of a radionuclide (e.g., 18F) | In vivo imaging (e.g., PET). |
Structural Elucidation and Advanced Spectroscopic Investigations in Pyridine 2 Carboxamide Chemistry
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity and chemical environment of each atom can be determined.
Proton NMR (¹H-NMR) Chemical Shift Analysis
The ¹H-NMR spectrum of 5-amino-N-methylpyridine-2-carboxamide is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring will typically appear in the downfield region (δ 6.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-donating amino group (-NH₂) at the C5 position and the electron-withdrawing carboxamide group (-CONHCH₃) at the C2 position will influence the specific chemical shifts of the ring protons.
The protons of the amino group (-NH₂) would likely produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. The N-H proton of the amide group is also expected to appear as a signal whose position and multiplicity could be influenced by coupling to the adjacent methyl protons. The methyl group protons (-CH₃) attached to the amide nitrogen would typically appear as a doublet in the upfield region of the spectrum, coupled to the amide N-H proton.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (Note: These are predicted values and can vary based on solvent and experimental conditions.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyridine H-3 | 7.0 - 7.5 | Doublet of doublets | JH3-H4, JH3-H6 |
| Pyridine H-4 | 7.8 - 8.3 | Doublet of doublets | JH4-H3, JH4-H6 |
| Pyridine H-6 | 8.0 - 8.5 | Doublet | JH6-H4 or JH6-H3 |
| Amino (-NH₂) | 3.5 - 5.5 | Broad Singlet | N/A |
| Amide (-NH) | 8.0 - 8.5 | Quartet or Broad Singlet | JNH-CH3 |
| N-Methyl (-CH₃) | 2.8 - 3.1 | Doublet | JCH3-NH |
Carbon NMR (¹³C-NMR) Investigations
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the pyridine ring carbons are typically found between δ 100-150 ppm. The carbon atom of the carbonyl group (C=O) in the carboxamide is highly deshielded and is expected to appear significantly downfield, often in the range of δ 160-180 ppm. The N-methyl carbon will be observed in the upfield region, typically around δ 20-30 ppm.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound (Note: These are predicted values and can vary based on solvent and experimental conditions.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (Pyridine) | 145 - 155 |
| C3 (Pyridine) | 110 - 120 |
| C4 (Pyridine) | 135 - 145 |
| C5 (Pyridine) | 140 - 150 |
| C6 (Pyridine) | 115 - 125 |
| C=O (Carbonyl) | 165 - 175 |
| N-CH₃ (Methyl) | 25 - 35 |
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₇H₉N₃O), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. A close match between the theoretical and experimental masses (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula.
Fragmentation Pattern Analysis for Structural Connectivity
In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For this compound, common fragmentation pathways would likely involve the cleavage of the amide bond, loss of the methylamino group, or fragmentation of the pyridine ring. The molecular ion peak (M⁺) would be observed, and key fragment ions could include those corresponding to the loss of the N-methylcarboxamide side chain or cleavage at the C-C bond between the pyridine ring and the carbonyl group.
Vibrational Spectroscopy Studies: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these methods excellent for identifying the presence of these groups within a molecule.
For this compound, key expected vibrational bands would include:
N-H Stretching: The amino (-NH₂) and amide (-NH) groups will show characteristic N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. The amino group may show two bands (symmetric and asymmetric stretching).
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected in the region of 1630-1680 cm⁻¹.
C-N Stretching: The C-N stretching vibrations of the amino and amide groups will appear in the 1200-1400 cm⁻¹ region.
Aromatic C=C and C=N Stretching: Vibrations associated with the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.
N-H Bending: The bending vibrations for the amino and amide groups typically occur around 1550-1650 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR absorptions are associated with polar bonds (like C=O), Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the pyridine ring and C-C backbone.
Table 3: Key IR and Raman Vibrational Frequencies for this compound (Note: These are characteristic frequency ranges.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (Amine & Amide) | 3200 - 3500 | IR, Raman |
| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |
| C-H Stretch (Methyl) | 2850 - 3000 | IR, Raman |
| C=O Stretch (Amide I) | 1630 - 1680 | IR (Strong), Raman (Weak) |
| N-H Bend (Amide II) | 1510 - 1570 | IR |
| C=C/C=N Stretch (Pyridine Ring) | 1400 - 1600 | IR, Raman |
| C-N Stretch | 1200 - 1400 | IR, Raman |
Despite a comprehensive search for scientific literature, specific experimental data for the compound "this compound" corresponding to the requested outline is not available in the public domain. Detailed structural and spectroscopic analyses, including characteristic functional group frequencies from IR/Raman spectroscopy, specific hydrogen bonding studies, and complete X-ray crystallographic data (crystal packing, unit cell parameters, bond lengths, bond angles, and torsional angles), have not been published for this exact molecule.
The search yielded information on related but structurally distinct compounds such as N′-aminopyridine-2-carboximidamide nih.govresearchgate.net, various other pyridine-2-carboxamide derivatives nih.govmdpi.comnih.gov, and isomers or analogues like 2-amino-5-methylpyridine nih.govsigmaaldrich.comresearchgate.net. While these studies provide insights into the chemistry of substituted pyridines, the data is not directly transferable to "this compound".
Consequently, it is not possible to generate the requested article with the required level of scientific accuracy and adherence to the specified outline, as the foundational experimental data for the target compound is not publicly accessible.
Computational Chemistry and Theoretical Modeling of 5 Amino N Methylpyridine 2 Carboxamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These methods provide a detailed description of electron distribution and energy levels, which govern the chemical behavior of the compound.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, typically with a basis set like B3LYP/6-31G(d,p) or higher, the geometries of molecules can be optimized, and their vibrational frequencies can be calculated. nih.govsemanticscholar.org Such calculations are crucial for understanding the molecule's stability and reactivity.
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov
For related aminopyridine derivatives, studies have shown that the HOMO is often distributed over the N-amine group and the pyridine (B92270) ring's C–C and C–N bonds. nih.gov The LUMO, particularly in nitro-substituted pyridines, is frequently localized over the electron-withdrawing groups. nih.gov This separation of orbitals facilitates intramolecular charge transfer from the electron-donating amino group to other parts of the molecule. The electron density distribution and reactive sites can be further analyzed through Molecular Electrostatic Potential (MEP) maps. semanticscholar.org
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Pyridine Derivative (Note: This data is representative of findings for similar compounds, such as 2-N-phenylamino-methyl-nitro-pyridines, and serves to illustrate the type of information generated via DFT calculations.) nih.gov
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.25 | Indicates electron-donating capability. |
| LUMO Energy | -3.12 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 3.13 | Relates to molecular stability and reactivity. |
Aminopyridines, including 5-amino-N-methylpyridine-2-carboxamide, can theoretically exist in different tautomeric forms, most commonly the amino and imino forms. nih.gov Tautomerism is a significant phenomenon that can affect the molecule's structure, stability, and biological activity. researchgate.net The amino-imino tautomerism involves the migration of a proton from the amino group to the ring nitrogen.
Computational studies, particularly DFT calculations, are employed to determine the relative energies and stability of these tautomers. rsc.org For the related compound 2-amino-5-methylpyridine, investigations have shown that the amino tautomer can be converted to the imino form through photoinduced processes. nih.govacs.org In many cases, the amino form is found to be more stable in the ground state. However, factors like solvent polarity and substitution patterns can influence the equilibrium. researchgate.netrsc.org DFT calculations on similar systems have suggested that the amino tautomer can be significantly more stable than the imino form, sometimes by several kcal/mol, explaining the prevalence of the amino form in crystal structures. rsc.org
Table 2: Example of Calculated Tautomer Energy Differences for a Related System (Note: This table illustrates the typical output from energetic calculations on tautomers, based on findings for systems like moxonidine.) rsc.org
| Tautomer | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|
| Imino Form | 0.00 | More Stable |
| Amino Form | +5.74 | Less Stable |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. MD simulations provide valuable information on the conformational flexibility and dynamic behavior of a ligand, which are crucial for its interaction with biological targets. nih.gov
MD simulations can reveal the inherent flexibility of this compound by simulating its motion in a given environment. These simulations track the trajectory of the molecule, showing how its conformation changes over nanoseconds. nih.gov For flexible molecules, MD can capture significant dynamic events, such as the opening and closing of cyclic structures or the rotation of side chains. nih.gov This conformational flexibility is vital, as it can allow a molecule to adapt its shape to fit into a receptor's binding pocket, a property sometimes referred to as "chameleonic." unito.it The ability to adopt different conformations can be essential for crossing biological membranes and interacting with various biological partners. unito.itnih.gov
The solvent environment can have a profound impact on the conformation of a molecule. MD simulations explicitly model solvent molecules (typically water) to provide a realistic representation of the physiological environment. The simulations can show how a molecule like this compound might change its conformation to either expose its polar groups to an aqueous solvent or shield them in a nonpolar environment, such as a lipid membrane. unito.it This dynamic adaptation, driven by the formation and breaking of intramolecular hydrogen bonds, can influence properties like solubility and cell permeability. unito.itnih.gov
Molecular Docking and Receptor-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms.
Docking simulations place the ligand into the active site of a receptor and calculate a "docking score," which estimates the binding affinity. nih.gov A lower score typically indicates a more favorable binding interaction. The results of docking studies highlight the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the amino acid residues of the receptor. nih.govnih.gov For example, the amino group and carboxamide moiety of this compound would be predicted to form key hydrogen bonds within a receptor's binding site. The stability of these docked complexes is often further validated using MD simulations. nih.gov
Table 3: Illustrative Molecular Docking Results (Note: This table is a hypothetical representation of docking results for a ligand like this compound with a target protein, based on common reporting practices in computational studies.) nih.govnih.gov
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Protein Kinase X | -8.5 | ASP145, LYS78, LEU25 | Hydrogen Bond, Electrostatic, Hydrophobic |
| NNMT | -7.9 | GLU92, TYR110, PHE34 | Hydrogen Bond, Pi-Pi Stacking |
Prediction of Binding Modes and Affinities with Biological Targets
Computational docking is a primary method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, a plausible biological target is Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancer. nih.govlivvnatural.comswolverine.comamazing-meds.comswolverine.com Small molecules with similar scaffolds, such as 5-amino-1-methylquinolinium (B14899983) (5-amino-1MQ), are known inhibitors of NNMT, suggesting that this compound could interact with this target. nih.govnih.gov
Molecular docking simulations would be employed to place this compound into the binding pocket of NNMT. The process involves scoring functions that estimate the binding affinity, often expressed as a docking score or binding energy (kcal/mol). A more negative score typically indicates a more favorable binding interaction. researchgate.net Studies on analogous carboxamide derivatives binding to various enzymes have identified key amino acid residues, such as histidines, phenylalanines, and cysteines, that are crucial for forming stable interactions. nih.govrsc.org For example, in the active site of other enzymes, carboxamide moieties have been shown to form hydrogen bonds with residues like His163 and Phe140. nih.govrsc.org
The binding affinity, a measure of the strength of the interaction, can be computationally estimated and is critical for predicting a compound's potential efficacy. These predictions are often validated and refined through experimental assays.
Table 1: Illustrative Docking Simulation Results for this compound with a Putative Biological Target
This table is a hypothetical representation of typical data generated from a molecular docking study and is for illustrative purposes only.
| Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Predicted Interaction Type |
| NNMT (Human) | -7.5 | Tyr20, Phe140, Gly143, His163 | Hydrogen Bond, Pi-Pi Stacking |
| NNMT (Mouse) | -7.2 | Tyr20, Phe140, Gly143, His163 | Hydrogen Bond, Pi-Pi Stacking |
Energetic Contributions to Molecular Recognition
To understand the stability of the ligand-receptor complex, computational methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used. This approach calculates the free energy of binding by analyzing a snapshot from a molecular dynamics simulation, breaking down the total energy into constituent parts. researchgate.net These components include van der Waals forces, electrostatic interactions (Coulombic), and solvation energy.
Table 2: Example of Energetic Contributions to Binding (MM-GBSA)
This table presents a hypothetical breakdown of binding free energy components for illustrative purposes, based on typical computational analyses of small molecule inhibitors.
| Energy Component | Contribution (kcal/mol) | Description |
| ΔG_bind | -45.5 | Overall binding free energy. |
| van der Waals Energy | -35.2 | Energy from hydrophobic and nonpolar interactions. |
| Coulomb Energy | -20.8 | Electrostatic contribution, including hydrogen bonds. |
| Solvation Energy | +10.5 | Energy penalty for removing water from interacting surfaces. |
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions are the primary forces driving the binding of a ligand to its biological target. NCI analysis, often visualized through computational plots, identifies the specific regions of a molecule involved in these crucial interactions, including hydrogen bonds, pi-stacking, and hydrophobic contacts.
Hydrogen Bonding Networks
The structure of this compound contains several functional groups capable of forming hydrogen bonds. The primary amine (-NH2) group and the amide N-H group act as hydrogen bond donors. The pyridine nitrogen atom and the carbonyl oxygen atom of the carboxamide group serve as hydrogen bond acceptors.
Within the binding pocket of a target like NNMT, these groups are predicted to form a network of hydrogen bonds with the amino acid residues of the protein. Computational studies on similar carboxamide-containing molecules show that the carboxamide functionality is frequently involved in hydrogen bonding with backbone or side-chain atoms of residues like Cys145, Ser144, and Gly143. rsc.org The pyridine ring's nitrogen can also accept a hydrogen bond, further anchoring the ligand in the active site. The stability and specificity of the binding are significantly influenced by this hydrogen-bonding pattern.
Pi-Stacking and Hydrophobic Interactions
The pyridine ring of this compound is an aromatic system, making it capable of participating in pi-stacking interactions. These can occur with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the binding site. Such pi-pi or cation-pi interactions are common in ligand-protein recognition and contribute significantly to binding affinity. researchgate.net
Structure Activity Relationship Sar Investigations and Mechanistic Elucidation of Pyridine 2 Carboxamide Analogues
Systematic SAR Studies of 5-amino-N-methylpyridine-2-carboxamide Derivatives
Systematic investigation into the structure-activity relationships of pyridine-2-carboxamide derivatives has been crucial for optimizing their potency and selectivity. These studies typically involve modifying the pyridine (B92270) ring, the amide moiety, and other substituents to build a comprehensive understanding of the pharmacophore.
The substituent at the 5-position of the pyridine ring, which is para to the carboxamide group, plays a critical role in determining the biological activity of these compounds. The electronic properties of the amino group at this position can significantly influence metal-ligand interactions, a key aspect of enzyme inhibition. digitellinc.com Density functional theory (DFT) calculations have shown that an amino group at the 5th position of a picolinate (B1231196) (pyridine-2-carboxylate) can reduce the bond length between a coordinated metal (Hafnium) and the carboxylate oxygen, while the bond to the pyridine nitrogen remains largely unchanged. digitellinc.com
Research into various therapeutic areas has highlighted the importance of this position:
Antihypertensive Activity: In a series of 5-amino-2-pyridinecarboxylic acid derivatives, modification of the 5-amino group was essential for potent antihypertensive effects in spontaneously hypertensive rats. nih.gov For instance, substituting the 5-amino group with a (4-fluorobenzyl)amino moiety resulted in a compound selected for further preclinical evaluation. nih.gov
Antiproliferative Activity: The introduction of an amino group onto the pyridine ring is known to affect the antiproliferative activity of pyridine derivatives. mdpi.com In studies on tetracyclic imidazo[4,5-b]pyridine derivatives, the location of amino side chains on the scaffold was a key determinant of their cytostatic effects against cancer cell lines. nih.gov
Enzyme Inhibition: The nature of the substituent at position 5 can drastically alter enzyme inhibitory activity. In one study, 2-amino-5-chloropyridine-4-carboxamides were identified as potent inhibitors of I-kappa B Kinase (IKK-2). nih.gov In another example comparing isomers, 5-aminopyridine-2-carboxaldehyde thiosemicarbazone was found to be a slightly less active inhibitor of ribonucleotide reductase than its 3-amino counterpart, demonstrating that the position of the amino group is a critical factor for activity. nih.gov
The following table summarizes the observed effects of various substitutions at the 5-position of the pyridine ring in related carboxamide structures.
| Base Scaffold | Substitution at Position 5 | Observed Activity/Effect |
| 2-Pyridinecarboxylic acid | -(benzyl)amino | Potent antihypertensive agent nih.gov |
| 2-Pyridinecarboxylic acid | -(4-fluorobenzyl)amino | Potent antihypertensive agent, selected for preclinical study nih.gov |
| Pyridine-4-carboxamide | -Cl (with 2-amino) | Potent IKK-2 inhibition nih.gov |
| Pyridine-2-carboxaldehyde thiosemicarbazone | -NH2 | Inhibition of ribonucleotide reductase nih.gov |
The amide moiety of pyridine-2-carboxamides is a crucial functional group that often participates in key hydrogen bonding interactions with biological targets. drugdesign.org Substitution on the amide nitrogen, such as the N-methyl group in this compound, is a common strategy to fine-tune the molecule's physicochemical properties, including solubility, metabolic stability, and steric profile.
While direct SAR studies comparing the N-methyl group to other N-alkyl or N-H amides for the 5-amino-pyridine-2-carboxamide core are not extensively detailed in the available literature, the activity of related N-substituted compounds underscores the importance of this position. For example, N-methyl-2-pyridone-5-carboxamide (N-Me-2PY), a metabolite of nicotinamide, demonstrates potent anti-fibrotic and anti-inflammatory activity. nih.gov In this case, the N-methyl group is an integral part of the active molecule.
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific biological target. For pyridine-2-carboxamide analogues, the pyridine ring, the carboxamide linker, and various substituents constitute the core pharmacophoric features. nih.gov
Key elements of the pharmacophore for this class of compounds include:
Privileged Fragments: The pyridine and carboxamide groups are considered privileged fragments that are frequently found in potent inhibitors of enzymes like SARS-CoV-2 MPro. nih.gov
Hydrogen Bonding: The ability to act as hydrogen bond donors and acceptors is critical. The carboxamide moiety itself provides both a hydrogen bond donor (N-H) and acceptor (C=O). According to Lipinski's rule of five, which predicts drug-likeness, the number of hydrogen bond donors and acceptors is a key parameter. nih.gov The pyridine nitrogen also acts as a hydrogen bond acceptor.
Physicochemical Properties: Quantitative structure-activity relationship (QSAR) studies on aminopyridine carboxamide inhibitors of JNK-2 have shown that properties such as dipole moment, lipophilicity (logP), and shape flexibility play a significant role in their inhibitory activity. derpharmachemica.com
Structural Scaffolding: In the search for inhibitors of Plasmodium falciparum 5-aminolevulinate synthase, a pharmacophore model was used to screen for compounds, with the best hits containing pyridine scaffolds. nih.gov This highlights the role of the pyridine ring as a foundational scaffold for building inhibitors.
Molecular Mechanism of Action (MoA) Research at the Cellular Level
Research into the molecular mechanism of action for this compound and its analogues has revealed their ability to interact with various enzymes and modulate key cellular signaling pathways.
Pyridine-2-carboxamide derivatives have been identified as inhibitors of several important enzyme classes.
Kinase Inhibition: This is one of the most well-documented activities for this class of compounds.
Hematopoietic Progenitor Kinase 1 (HPK1): A series of pyridine-2-carboxamide analogues have been reported as potent and selective inhibitors of HPK1, a target for cancer immunotherapy. nih.govacs.org
Apoptosis Signal-regulating Kinase 1 (ASK1): Novel pyridin-2-yl urea (B33335) derivatives, which share structural similarities, were found to be potent inhibitors of ASK1, with IC50 values comparable to clinical inhibitors. mdpi.com
I-kappa B Kinase (IKK-2): Aminopyridinecarboxamide-based compounds have been developed as inhibitors of IKK-2, a key enzyme in inflammatory pathways. nih.gov
Other Kinases: The broader class of pyridine carboxylic acid derivatives has been shown to inhibit other kinases, such as c-Met kinase. nih.gov
Urease Inhibition: Pyridine carboxamide derivatives have demonstrated significant inhibitory action against urease, a nickel-dependent metalloenzyme. nih.gov In one study, several derivatives showed potent activity, with the mode of inhibition being investigated through molecular docking and kinetic studies. nih.gov
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors are an established class of oral medications for type 2 diabetes. nih.gov They work by preventing the degradation of incretin (B1656795) hormones like GLP-1, which enhances glucose-stimulated insulin (B600854) secretion. nih.gov The pyridine scaffold is being explored for the development of new DPP-4 inhibitors. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition: Pyridine carboxylic acid derivatives have been reported to function as inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.gov
The table below presents inhibitory data for some pyridine carboxamide analogues against various enzymes.
| Compound/Derivative Class | Target Enzyme | Reported Activity (IC50) |
| Pyridine-2-carboxamide analogues | HPK1 | Potent enzymatic and cellular inhibition acs.org |
| Pyridin-2-yl urea derivative (Compound 2) | ASK1 | 1.55 ± 0.27 nM mdpi.com |
| 2-amino-5-chloropyridine-4-carboxamides | IKK-2 | Identified as most potent inhibitors in the series nih.gov |
| Pyridine 2-yl-methylene hydrazine (B178648) carboxamide (Rx-7) | Urease | 2.18 ± 0.058 µM nih.gov |
| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) | Urease | 1.07 ± 0.043 µM nih.gov |
Beyond direct enzyme inhibition, pyridine-2-carboxamide analogues can influence complex cellular signaling networks. One area of interest is the modulation of autophagy, a cellular process for degrading and recycling damaged components.
While direct evidence linking this compound to autophagy induction is limited, related compounds have been shown to affect pathways that regulate this process. For instance, N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) was found to exert its anti-fibrotic and anti-inflammatory effects by inhibiting Akt phosphorylation. nih.gov The Akt/mTORC1 signaling cascade is a master regulator of autophagy; inhibition of Akt can lead to the deactivation of mTORC1, which is a primary trigger for autophagy induction. nih.gov Therefore, it is plausible that by modulating the Akt pathway, pyridine-2-carboxamide derivatives could indirectly influence autophagic activity, a mechanism that warrants further investigation.
Interaction with Specific Molecular Targets (e.g., Receptors, Enzymes)
The pyridine-2-carboxamide scaffold and its analogues have been identified as versatile pharmacophores capable of interacting with a diverse range of biological targets, primarily enzymes. The specific interactions are largely dictated by the substitutions on the pyridine ring and the carboxamide nitrogen. Research has highlighted the potential of these compounds to inhibit kinases, bacterial enzymes, and other key proteins involved in various disease pathologies.
A significant area of investigation has been in the development of anti-tubercular agents. Certain pyridine-2-methylamine derivatives have been identified as potent inhibitors of the Mycobacterium tuberculosis (Mtb) membrane protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter responsible for moving mycolic acids to the mycobacterial cell wall, making it a critical target for anti-TB drug development. nih.govasm.org The pyridine-2-methylamine skeleton was identified as a suitable module for MmpL3 inhibition through binding mode analysis. nih.gov
In the field of oncology, pyridine-2-carboxamide derivatives are being explored as kinase inhibitors. Analogues have shown strong inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation. nih.gov Inhibition of HPK1 by these compounds can enhance immune responses against tumors. nih.gov Similarly, N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have been designed and evaluated as inhibitors of Forkhead Box M1 (FOXM1), a transcription factor often overexpressed in cancer cells. nih.gov Other research has pointed to tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide moieties as privileged scaffolds for developing potent inhibitors of LIM Kinase 1 and 2 (LIMK1/2), enzymes involved in regulating actin dynamics and associated with cancer metastasis. acs.org
Furthermore, the anti-inflammatory potential of related structures has been assessed through molecular docking studies. Pyridine carbothioamide analogues have shown favorable binding modes with cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and human nitric oxide synthase, all of which are key enzymes in inflammatory pathways. tandfonline.com
Table 1: Molecular Targets of Pyridine-2-carboxamide Analogues
| Compound Class | Molecular Target(s) | Therapeutic Area |
| Pyridine-2-methylamine Derivatives | Mycobacterial membrane protein Large 3 (MmpL3) | Infectious Disease (TB) |
| Pyridine-2-carboxamide Analogues | Hematopoietic Progenitor Kinase 1 (HPK1) | Oncology / Immunotherapy |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives | Forkhead Box M1 (FOXM1) | Oncology |
| Tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide | LIM Kinase 1/2 (LIMK1/2) | Oncology |
| Pyridine Carbothioamide Analogues | COX-1, COX-2, Nitric Oxide Synthase | Inflammation |
Prodrug Activation and Metabolic Research Pathways
The metabolic fate of a compound, including its potential activation into a more potent form or its stability against degradation, is a critical aspect of preclinical research. For certain pyridine-2-carboxamide analogues, metabolic activation is a key feature of their mechanism of action.
A compelling example of prodrug activation is the pyridine carboxamide MMV687254, identified as a promising anti-tubercular agent. asm.orgnih.gov Mechanistic studies have conclusively shown that MMV687254 is a prodrug that requires bioactivation by an enzyme within M. tuberculosis. nih.gov This enzyme was identified as AmiC, a bacterial amidase. asm.org
The activation process involves the AmiC-dependent hydrolysis of the carboxamide bond in MMV687254. nih.gov This enzymatic reaction generates the corresponding pyridine-2-carboxylic acid metabolite, which is the active form of the drug responsible for the anti-mycobacterial effect. asm.org The specificity of this activation was demonstrated by the compound's inactivity against M. smegmatis, which lacks an AmiC homologue, and against an Mtb mutant with deleted amiC. asm.org This activation pathway is a key element of the compound's selectivity for M. tuberculosis. asm.orgnih.gov
Table 2: AmiC-Dependent Activation of MMV687254
| Compound | Status | Activating Enzyme | Active Metabolite | Mechanism |
| MMV687254 | Prodrug | AmiC (M. tb) | Pyridine-2-carboxylic acid deriv. | Enzymatic Hydrolysis |
For example, a promising pyridine-2-methylamine antitubercular compound (compound 62) was evaluated for its metabolic stability profile in human liver microsomes, where it exhibited moderate stability. nih.gov In the development of HPK1 inhibitors, the lead pyridine-2-carboxamide compound (compound 19) was found to possess adequate in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties and good oral bioavailability in multiple species, suggesting favorable metabolic stability. nih.gov Studies on other pyridine-containing compounds have also focused on improving microsomal stability, demonstrating that strategic chemical modifications can enhance resistance to metabolic degradation. nih.gov These studies are essential for predicting a compound's pharmacokinetic behavior and ensuring it remains at therapeutic concentrations long enough to exert its effect.
Role in Medicinal Chemistry and Drug Discovery Research As a Privileged Scaffold
Pyridine-2-carboxamide as a Core Scaffold for Novel Chemical Entities
The versatility of the pyridine-2-carboxamide scaffold allows chemists to systematically modify its structure to optimize pharmacological properties. Researchers have successfully synthesized and evaluated novel series of these compounds, demonstrating their potential as antifungal agents, enzyme inhibitors, and antituberculars. cuni.cznih.govnih.gov For instance, novel pyridine (B92270) carboxamides have been designed by combining fragments from existing first- and second-line antitubercular drugs to create compounds effective against drug-resistant strains. cuni.cz This adaptability makes the scaffold a valuable starting point for crafting new medicines. rsc.org
In the quest for improved drug candidates, medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement. nih.gov Scaffold hopping involves replacing the central core of a molecule with a chemically different but functionally similar framework to discover novel compounds with better properties, such as enhanced potency or improved synthetic accessibility. nih.gov Bioisosteric replacement is a more subtle modification, swapping specific functional groups with others that possess similar physical or chemical properties to fine-tune the molecule's interaction with its target. nih.gov
A practical application of these principles was demonstrated in the discovery of new pyridine derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.gov By utilizing a scaffold hopping approach, researchers designed and synthesized a novel series of pyridine-based compounds with potent inhibitory activity against CDK2. nih.gov This strategy allows for the exploration of new chemical space while retaining the key binding interactions necessary for biological activity. nih.govnih.gov
Fragment-Based Drug Design (FBDD) has become a powerful and efficient strategy in modern drug discovery. openaccessjournals.comnih.gov Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD starts by screening small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target. openaccessjournals.comnih.gov These fragments serve as efficient starting points that can be grown, linked, or merged to produce highly potent and selective lead compounds. nih.gov
The FBDD approach is particularly advantageous for developing inhibitors against challenging targets, such as those with flat binding surfaces like protein-protein interactions. openaccessjournals.comdrugdiscoverychemistry.com The pyridine-2-carboxamide structure is well-suited for FBDD due to its relative simplicity and the numerous points available for chemical modification. mdpi.com By identifying a fragment that binds effectively, researchers can build upon this core, using techniques like structure-based design to elaborate the molecule and achieve high affinity and specificity for the target. drugdiscoverychemistry.com This rational design process has contributed to the discovery of numerous clinical candidates. drugdiscoverychemistry.com
Application in Preclinical Disease Models and High-Throughput Screening Initiatives
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify those that modulate a specific biological pathway or target. mdpi.com This approach is often the first step in identifying "hits" from which more refined "lead" compounds can be developed. dovepress.com Preclinical disease models, ranging from cell-based assays to more complex 3D tumor spheroids, provide the platforms for these large-scale screening initiatives. mdpi.comresearchgate.net
One of the most pressing global health challenges is the rise of drug-resistant pathogens, such as Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. cuni.cz This has spurred large-scale screening efforts to find new chemical entities with novel mechanisms of action. asm.orgresearchgate.net Phenotypic screening of compound libraries, such as the Pathogen Box from the Medicines for Malaria Venture (MMV), against live Mtb has been a particularly fruitful strategy. asm.orgnih.gov
In one such screening campaign, a pyridine carboxamide derivative, MMV687254, was identified as a promising hit with specific activity against M. tuberculosis. asm.orgresearchgate.netnih.gov Further investigation of related scaffolds, like the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series, also revealed compounds with activity against Mtb, highlighting the scaffold's potential in developing new antitubercular agents. acs.org
| Compound Series | Target Organism | Screening Approach | Key Findings |
| Pyridine Carboxamide | Mycobacterium tuberculosis | Phenotypic screen of Pathogen Box library | Identified hit MMV687254 with specific activity against Mtb and M. bovis BCG. asm.orgnih.gov |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide (TPA) | Mycobacterium tuberculosis | Screening against wild-type and LepB hypomorph strains | Identified subsets of compounds with activity, suggesting potential for a novel target. acs.org |
| Pyridine Carboxamides (Isoniazid/Pyrazinamide inspired) | Drug-sensitive and drug-resistant M. tuberculosis | Fragment-based design and synthesis | Developed compounds with selective and potent in vitro antimycobacterial activity. cuni.cz |
Once a "hit" is identified from a screening campaign, it undergoes a process of optimization to become a "lead" candidate suitable for further preclinical development. This involves detailed structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. asm.org
The initial hit MMV687254, identified from the Pathogen Box, was the subject of such an optimization effort. asm.orgnih.gov Through SAR studies, researchers identified a novel lead candidate from the series that not only showed activity against drug-resistant Mtb strains but was also effective at inhibiting Mtb growth in a chronic mouse model of infection. asm.orgnih.gov Similarly, a separate research effort focusing on pyridine carboxamides inspired by existing drugs led to the identification of compound 10c , which demonstrated a significant reduction in bacterial load in a murine model of tuberculosis and possessed a favorable metabolic profile. cuni.cz In the field of oncology, a series of pyridine-2-carboxamide analogues yielded compound 19 , a potent and selective inhibitor of Hematopoietic progenitor kinase 1 (HPK1) with robust anti-tumor efficacy in mouse models, marking it as a lead candidate for cancer immunotherapy. nih.gov
| Lead Compound | Disease Area | Key Advancement |
| Optimized MMV687254 derivative | Tuberculosis | Showed efficacy in a chronic mouse model of infection, an improvement over the initial hit. asm.org |
| Compound 10c | Tuberculosis | Potent against drug-resistant Mtb strains, effective in a murine model, and has a good metabolic half-life. cuni.cz |
| Compound 19 | Cancer | Potent and selective HPK1 inhibitor with significant tumor growth inhibition in combination with anti-PD-1 therapy. nih.gov |
Development of Chemical Probes and Research Tools
High-quality chemical probes are essential tools for dissecting biological processes. nih.gov These small molecules are designed to be highly potent and selective for a specific protein target, allowing researchers to study the protein's function in cells and organisms with high precision. nih.govchemicalprobes.org A compound identified as a potent modulator of a biological process, such as the pyridine carboxamides active against Mtb, can serve as an excellent starting point for the development of such a probe. asm.org
The discovery that the antitubercular activity of the pyridine carboxamide MMV687254 is dependent on its hydrolysis by the mycobacterial amidase AmiC provides a clear mechanism to exploit. asm.orgnih.gov This finding suggests that derivatives of this scaffold could be developed into chemical probes to study the AmiC enzyme and its role in mycobacterial biology. Such probes could be used to identify other substrates of the enzyme or to map its activity during different stages of infection, providing valuable insights for future drug development. asm.org The development of probes from this scaffold could also help in understanding downstream effects, such as the induction of autophagy in macrophages, which was observed with MMV687254. researchgate.netnih.gov
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a rich source for the discovery of new drugs. pageplace.denih.gov The pyridine carboxamide motif is a well-established example of such a scaffold, and 5-amino-N-methylpyridine-2-carboxamide embodies the key structural features that contribute to this privileged status. The arrangement of a pyridine ring, an amino group, and a carboxamide functional group provides a unique combination of hydrogen bond donors and acceptors, as well as opportunities for diverse chemical modifications. This structural versatility allows for the fine-tuning of physicochemical properties and biological activity.
Recent research has underscored the potential of 5-aminopyridine-2-carboxamide (B111917) derivatives in the development of novel therapeutic agents. For instance, coordination polymers constructed from 5-aminopyridine-2-carboxamide have demonstrated promising anticancer activity. Specifically, metal-organic frameworks incorporating this scaffold with lanthanide ions have exhibited luminescent properties and cytotoxic effects against cancer cell lines, suggesting their potential as a new class of metal-based drugs. The ability of the 5-aminopyridine-2-carboxamide core to interact with a range of biological targets, including enzymes and receptors, underpins its role as a privileged scaffold in medicinal chemistry.
The strategic placement of the amino and N-methylcarboxamide groups on the pyridine ring allows for the exploration of a broad chemical space. This is a critical aspect in modern drug discovery, where the ability to generate and screen large libraries of compounds is paramount. The pyridine scaffold itself is found in over 7,000 existing drug molecules of medicinal importance, highlighting its broad utility. nih.gov The this compound derivative builds upon this foundation, offering a tailored starting point for the synthesis of compounds with specific therapeutic profiles.
| Feature | Significance in Drug Discovery |
| Pyridine Ring | A common motif in approved drugs, providing a key structural element with favorable pharmacokinetic properties. nih.gov |
| Amino Group | Acts as a hydrogen bond donor and a key site for chemical modification and bioconjugation. |
| N-methylcarboxamide Group | Provides a hydrogen bond acceptor and donor, contributing to target binding and solubility. |
| Overall Structure | Offers a versatile platform for creating diverse chemical libraries for high-throughput screening. |
Synthesis of Bioconjugates for Target Validation
Bioconjugation, the process of linking a biomolecule to another molecule, is a powerful tool in drug discovery for validating biological targets. While the this compound scaffold possesses functional groups amenable to conjugation, specific, publicly available research detailing its direct use in the synthesis of bioconjugates for target validation is limited. However, the principles of bioconjugation can be applied to this scaffold. The primary amino group at the 5-position serves as a reactive handle for attachment to various biomolecules, such as proteins or peptides, through the formation of amide, urea (B33335), or thiourea (B124793) linkages.
The general strategy for creating such bioconjugates would involve activating a carboxylic acid on a linker molecule and reacting it with the amino group of this compound. The other end of the linker would then be attached to the biological target of interest. These bioconjugates can be instrumental in confirming the engagement of a drug candidate with its intended target within a cellular or in vivo environment.
Radiolabeled Analogs for Research Imaging (e.g., PET ligands)
Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. The development of novel PET ligands is crucial for advancing our understanding of disease and for the development of new diagnostic tools. Pyridine-containing scaffolds are of significant interest in the design of PET tracers due to their ability to cross the blood-brain barrier and their favorable pharmacokinetic properties.
While the development of radiolabeled analogs of this compound for PET imaging is a logical extension of its role as a privileged scaffold, there is a lack of specific published research demonstrating this application. The synthesis of a PET ligand based on this scaffold would typically involve the introduction of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). For example, the N-methyl group could potentially be labeled with ¹¹C through the reaction of a des-methyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. Alternatively, a fluoroalkyl group could be introduced at the amino position or another site on the pyridine ring for labeling with ¹⁸F.
Studies on related carboxamide derivatives have shown the feasibility of developing PET ligands for various targets. For instance, ¹¹C-labeled pyrrole-2-carboxamide derivatives have been evaluated as potential PET imaging agents for monoamine oxidase A. nih.gov Similarly, a ¹⁸F-labeled furan-2-carboxamide derivative has been developed for imaging the colony-stimulating factor 1 receptor. nih.gov These examples highlight the potential of the broader carboxamide class of compounds in PET ligand development, suggesting that this compound could serve as a valuable precursor for novel imaging agents, though specific research in this area remains to be published.
Based on a thorough review of available scientific literature, there is insufficient specific data concerning the coordination chemistry and catalytic applications of the compound This compound to generate a detailed and scientifically accurate article that adheres to the provided outline.
Consequently, it is not possible to provide a scientifically rigorous and authoritative article covering the synthesis, coordination modes, complex formation with various metals, and catalytic properties as requested for this compound. The sections on lanthanide/actinide chemistry and biomimetic catalysis, in particular, lack any specific research pertaining to this compound.
Coordination Chemistry and Catalytic Applications of Pyridine 2 Carboxamide Ligands
Advanced Material Science Research Using Pyridine-2-carboxamide Coordination Polymers
There is no documented research on the application of 5-amino-N-methylpyridine-2-carboxamide in advanced material science. Scientific studies on similar ligands, such as 5-aminopyridine-2-carboxylate, have shown that this class of molecules can be used to construct coordination polymers with interesting properties. nih.gov However, the specific structural and electronic contributions of the N-methyl group in "this compound" have not been explored in the context of coordination polymer synthesis.
Synthesis and Structural Diversity of Metal-Organic Frameworks (MOFs)
No studies have been published detailing the synthesis of Metal-Organic Frameworks (MOFs) using "this compound" as an organic linker. The synthesis of MOFs is highly dependent on the geometry and coordination modes of the specific ligand used. Without experimental data, it is impossible to predict or describe the potential crystal structures, dimensionality (e.g., 1D, 2D, or 3D), or network topologies that might be formed. Research on other amino-functionalized carboxylate ligands has demonstrated their utility in forming crystalline MOFs, but these findings cannot be directly attributed to the target compound. nih.gov
Luminescence Properties and Slow Magnetic Relaxation in Research Materials
As there are no reported coordination polymers or MOFs synthesized from "this compound," there is no research on the luminescence properties or magnetic behavior of such materials. The study of luminescence in coordination polymers often involves ligand-centered or metal-to-ligand charge transfer transitions, which are highly specific to the electronic structure of the ligand. rsc.orgrsc.orgresearchgate.netmdpi.com Similarly, the phenomenon of slow magnetic relaxation in coordination compounds, a property relevant to the development of single-molecule magnets, is critically dependent on the coordination environment and the ligand field created by the organic linker. mdpi.commdpi.comrsc.orgnih.gov Without synthesized materials, these properties have not been and cannot be investigated for "this compound"-based systems.
While a synthetic route for the preparation of "this compound" has been described, its application in coordination chemistry remains an unexplored area of research. chemicalbook.com
Future Research Directions and Unexplored Avenues for 5 Amino N Methylpyridine 2 Carboxamide
Emerging Synthetic Strategies for Enhanced Structural Diversity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, the development of novel synthetic methodologies that allow for the creation of a diverse library of 5-amino-N-methylpyridine-2-carboxamide analogs is a critical research avenue. While classical condensation reactions between a pyridine-2-carboxylic acid derivative and an amine are standard, future work will likely focus on more advanced and flexible strategies.
Modern synthetic approaches that could be applied include:
Multi-component Reactions: These reactions, such as the Hantzsch pyridine (B92270) synthesis, allow for the rapid assembly of highly substituted pyridine cores from simple, readily available starting materials. illinois.edu This approach enables the efficient generation of analogs with varied substitution patterns on the pyridine ring.
Transition-Metal Catalyzed Cross-Coupling: Techniques like Suzuki, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for introducing a wide range of functional groups onto the pyridine scaffold. A notable emerging method involves nickel-catalyzed cross-electrophile coupling, which can link heteroaryl halides with alkyl halides. sigmaaldrich.com
C-H Activation: Direct functionalization of carbon-hydrogen bonds on the pyridine ring represents a highly atom-economical strategy to introduce new substituents without the need for pre-functionalized starting materials, such as halides or boronic acids. illinois.edu
Modular and Programmable Synthesis: An innovative strategy for creating α-amino carbonyls utilizes a Lewis acid and visible-light-mediated fragmentation of a specialized carboxamide reagent, which is then combined with imines. nih.gov Adapting such modular approaches could provide a versatile platform for systematically building libraries of this compound derivatives for high-throughput screening.
By embracing these emerging strategies, chemists can systematically modify the core structure, the amino group at the C5 position, and the N-methylcarboxamide side chain, leading to the discovery of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.govnih.gov
Computational Approaches for Predictive Modeling of Bioactivity and Selectivity
In parallel with synthetic efforts, the use of computational chemistry and bioinformatics is essential for rational drug design and for prioritizing synthetic targets. These in silico methods can predict how structural modifications to this compound might affect its biological activity and selectivity, thereby accelerating the discovery process.
Key computational approaches for future exploration include:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can establish a mathematical correlation between the physicochemical properties of a series of analogs and their biological activity. researchgate.net By analyzing descriptors such as electronic properties, hydrophobicity, and steric factors, these models can predict the activity of novel, yet-to-be-synthesized compounds.
Molecular Docking: This technique simulates the binding of a ligand to the active site of a target protein. nih.govnih.gov Docking studies can predict the binding affinity and orientation of this compound and its derivatives within a target's binding pocket, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern potency. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the conformational stability and flexibility of the binding interaction. nih.govnih.gov This can help refine the understanding of the binding mode suggested by static docking studies.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models are crucial for predicting the drug-like properties of a compound. mdpi.com Early in silico assessment of these parameters can help identify and filter out candidates with unfavorable pharmacokinetic or toxicity profiles, saving significant time and resources.
Table 1: Computational Methods in Pyridine-2-Carboxamide Research
| Computational Method | Application | Potential Insights for this compound | Reference |
|---|---|---|---|
| QSAR | Predicting bioactivity based on chemical structure | Guide the design of analogs with enhanced potency | researchgate.net |
| Molecular Docking | Predicting ligand-protein binding modes and affinity | Identify key interactions with biological targets; screen virtual libraries | nih.govnih.govmdpi.com |
| Molecular Dynamics | Simulating the dynamic behavior of ligand-receptor complexes | Assess binding stability and conformational changes | nih.govnih.gov |
| DFT Calculations | Calculating electronic properties (e.g., atomic charges, orbitals) | Understand electronic contributions to reactivity and binding | researchgate.net |
| ADMET Profiling | Predicting pharmacokinetic and toxicity properties | Prioritize candidates with favorable drug-like characteristics | mdpi.com |
Deepening Mechanistic Understanding at the Molecular and Systems Level
While a compound may show promising activity against a specific target, a deeper understanding of its mechanism of action (MoA) at both the molecular and systems levels is crucial for its development. Future research should aim to elucidate the precise biochemical cascade initiated by this compound binding to its target.
Key areas of investigation include:
Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) is a primary step.
Pathway Analysis: Once a target is known, it is important to understand the downstream effects. For example, some pyridine carboxamides have been shown to inhibit kinases like HPK1 or phosphatases like SHP2, affecting critical cell signaling pathways. nih.govnih.gov Research is needed to map the specific signaling pathways modulated by this compound.
Prodrug Activation: Some pyridine carboxamide derivatives have been identified as prodrugs that require enzymatic activation to exert their effect. nih.gov Studies are needed to determine if this compound acts directly or is metabolized to an active form. For instance, the antitubercular activity of one derivative requires hydrolysis by the amidase AmiC. nih.gov
Novel Mechanisms: The pyridine carboxamide scaffold can give rise to compounds with unique mechanisms. For example, certain derivatives act as voltage and state-independent inhibitors of the Nav1.8 sodium channel, binding to a novel site. nih.gov Exploring such non-classical mechanisms for this compound could reveal new therapeutic opportunities.
Exploration of Novel Biological Targets and Therapeutic Research Areas
The versatility of the pyridine-2-carboxamide scaffold suggests that this compound and its analogs could have activity against a wide range of biological targets, extending into new therapeutic areas. A systematic exploration of potential targets is a promising avenue for future research.
Based on the activities of structurally related compounds, potential targets and therapeutic areas for this compound could include:
Oncology: Targets such as SHP2, HPK1, CDK2, and the PD-1/PD-L1 axis are critical in cancer progression and immuno-oncology. nih.govnih.govnih.govnih.gov
Infectious Diseases: The scaffold has shown promise against fungal pathogens by inhibiting enzymes like succinate (B1194679) dehydrogenase and against Mycobacterium tuberculosis. nih.govnih.gov
Metabolic Diseases: Nicotinamide N-methyltransferase (NNMT) has emerged as a target for treating obesity and type 2 diabetes, and related compounds have shown inhibitory activity. nih.govnih.gov
Pain and Neurology: The voltage-gated sodium channel Nav1.8 is a validated target for acute and chronic pain, and selective pyridine carboxamide inhibitors have been developed. nih.gov
Inflammation: Inhibition of enzymes like urease or cyclooxygenase (COX) by related structures suggests a potential role in treating inflammatory conditions. mdpi.comrsc.org
Table 2: Potential Biological Targets and Therapeutic Areas for Pyridine-2-Carboxamide Derivatives
| Potential Target | Therapeutic Area | Reference |
|---|---|---|
| SHP2 (Src homology-2 containing protein tyrosine phosphatase 2) | Oncology | nih.gov |
| HPK1 (Hematopoietic Progenitor Kinase 1) | Immuno-oncology | nih.gov |
| PD-L1 (Programmed death-ligand 1) | Immuno-oncology | nih.gov |
| Nav1.8 (Voltage-gated sodium channel) | Pain Management | nih.gov |
| NNMT (Nicotinamide N-methyltransferase) | Metabolic Diseases (Obesity, Diabetes) | nih.govnih.gov |
| CDK2 (Cyclin-dependent kinase 2) | Oncology | nih.gov |
| Urease | Infectious Disease, Gastric Ulcers | mdpi.com |
| Succinate Dehydrogenase | Antifungal | nih.gov |
| LIMK1/2 (LIM domain kinase 1/2) | Oncology, Neurology | acs.org |
Integration with Advanced Analytical and Bioanalytical Methodologies
The characterization of this compound and its future derivatives will rely on the integration of sophisticated analytical techniques. These methods are essential for confirming chemical structures, studying metabolic fate, and visualizing drug distribution in vivo.
Future research will benefit from the application of:
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-MS/MS are invaluable for metabolite identification and pharmacokinetic studies, allowing for the precise tracking of the compound and its breakdown products in biological samples. nih.gov
Advanced NMR Spectroscopy: Multi-dimensional NMR techniques (e.g., HSQC, HMBC) are powerful for unambiguous structure elucidation and for studying the dynamic behavior and conformation of molecules in solution. mdpi.com
X-ray Crystallography: Obtaining a crystal structure provides definitive proof of a molecule's three-dimensional arrangement and can reveal key conformational features and intermolecular interactions within a crystal lattice. mdpi.com
Positron Emission Tomography (PET): Radiolabeling of a lead compound, for example with Fluorine-18, allows for non-invasive, real-time imaging of its distribution, target engagement, and clearance in living organisms. nih.gov This bioanalytical methodology provides crucial information for preclinical and clinical development.
Development of Multifunctional Pyridine-2-carboxamide Hybrid Molecules in Research
A forward-looking strategy in drug discovery is the creation of hybrid molecules that combine two or more pharmacophores into a single chemical entity. This approach can lead to compounds with dual or synergistic activities, improved selectivity, or the ability to address multiple aspects of a complex disease.
Future research could focus on developing hybrid molecules by linking the this compound core to:
Another Bioactive Moiety: Fusing or linking the pyridine-2-carboxamide scaffold with other heterocyclic systems known for their biological activity (e.g., pyrazole, thiazole, pyrimidine) could yield hybrids with enhanced or novel therapeutic effects. nih.govresearchgate.net
A Targeting Ligand: Conjugating the molecule to a ligand that specifically recognizes a receptor overexpressed on diseased cells (e.g., cancer cells) could improve drug delivery and reduce off-target effects.
A Metal Chelator: The pyridine-2-carboxamide structure is an effective chelating ligand for various metal ions. researchgate.netrsc.org This property could be exploited to create agents for metal-related pathologies or multi-target drugs where a metal complex itself possesses therapeutic activity. rsc.org
This strategy of creating multifunctional hybrids represents a sophisticated approach to drug design, moving beyond single-target agents to develop more holistic therapeutic interventions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-amino-N-methylpyridine-2-carboxamide in high purity?
- Methodological Answer : The synthesis typically involves coupling 5-aminopyridine-2-carboxylic acid derivatives with methylamine. A two-step approach is common: (1) Activation of the carboxylic acid using coupling reagents like EDCI/HOBt or CDI, followed by (2) reaction with methylamine under inert conditions (N₂ atmosphere). Purification via silica gel chromatography (eluting with a gradient of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate) and confirm the absence of unreacted starting materials.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.3 ppm (pyridine H6), δ 6.9 ppm (pyridine H4), and δ 2.8 ppm (N-methyl group). ¹³C NMR confirms the carboxamide carbonyl at ~165 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) verify purity, with retention times compared to standards .
- Mass Spectrometry : ESI-MS (m/z calculated for C₇H₉N₃O: 151.18; observed [M+H]⁺: 152.1) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : This compound serves as a versatile scaffold for kinase inhibitor development. Its pyridine-carboxamide core enables hydrogen bonding with ATP-binding pockets in target proteins. For example, derivatives have been screened against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-product formation during the synthesis of this compound?
- Methodological Answer : By-products often arise from overactivation of the carboxylic acid (e.g., dimerization). Optimization strategies include:
- Temperature Control : Maintain reactions at 0–5°C during coupling to suppress side reactions .
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Solvent Selection : Anhydrous DMF or THF minimizes hydrolysis of intermediates .
- Data Analysis : Track by-products via LC-MS and adjust stoichiometry (e.g., 1.2 equivalents of methylamine) to drive reactions to completion .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from structural analogs (e.g., substituent positioning). To address this:
- Comparative SAR Studies : Synthesize derivatives with systematic substitutions (e.g., 5-amino vs. 5-nitro groups) and evaluate IC₅₀ values against target enzymes .
- Crystallography : Resolve X-ray structures of ligand-protein complexes to identify binding mode variations .
- Case Study : A trifluoromethyl-substituted analog showed 10-fold higher activity than the parent compound due to enhanced hydrophobic interactions .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding poses in kinase domains (PDB: 1M17). Focus on interactions between the carboxamide and conserved lysine residues .
- QSAR Analysis : Correlate logP values with cellular permeability using Molinspiration or SwissADME .
- Validation : Compare predicted binding energies (ΔG) with experimental Kd values from SPR (surface plasmon resonance) assays .
Data Contradiction Analysis
Q. Why do different synthetic routes yield this compound with varying bioactivity?
- Methodological Answer : Impurity profiles (e.g., residual solvents or unreacted intermediates) can alter biological readouts. Mitigate this by:
- Strict QC Protocols : Enforce ≥95% purity thresholds via HPLC and elemental analysis .
- Batch-to-Batch Reproducibility : Use DOE (Design of Experiments) to identify critical process parameters (e.g., stirring rate, drying time) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
